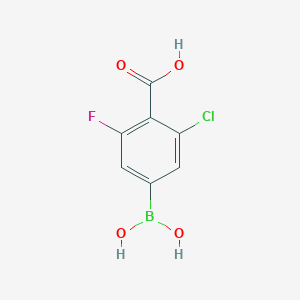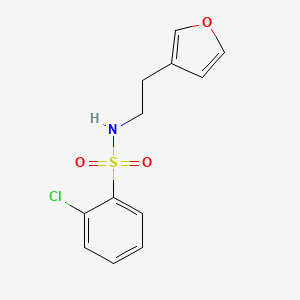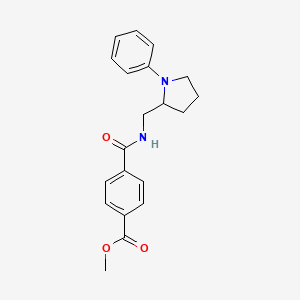
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the design of a wide range of pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzoate ester group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s properties and biological activity .Applications De Recherche Scientifique
Crystal Engineering and Phase Transition
Methyl 4-(((1-phenylpyrrolidin-2-yl)methyl)carbamoyl)benzoate has been explored in the field of crystal engineering. A study by Johnstone et al. (2010) discusses the transformation of a high-Z′ structure under high pressure, indicating the compound's utility in studying molecular conformations and crystal packing.
Electropolymerization and Capacitive Behavior
The compound has been utilized in electropolymerization studies. Ates et al. (2015) synthesized and characterized this compound and investigated its polymerization on electrodes, revealing insights into its capacitive behavior and potential applications in supercapacitors and biosensors (Ates et al., 2015).
Radiochemistry and Imaging Agents
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled derivatives of this compound, exploring its application as a positron emission tomography (PET) radiotracer for imaging in Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Molecular and Crystal Structure Analysis
The study of the molecular and crystal structure of zwitterionic derivatives of this compound has provided insights into hydrogen bonding and π–π stacking interactions, enhancing the understanding of molecular interactions in crystallography (Kumar et al., 2017).
Antibacterial Activity
The compound has been explored for its potential antibacterial properties. El-Haggar et al. (2015) synthesized novel derivatives and evaluated their effectiveness against various bacterial strains, contributing to the search for new antibacterial agents (El-Haggar et al., 2015).
Anti-Proliferative Agents in Cancer Research
Soni et al. (2015) designed and synthesized derivatives as potential anti-cancer agents, conducting a comprehensive study of their anti-proliferative activity, demonstrating the compound's relevance in cancer research (Soni et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 4-[(1-phenylpyrrolidin-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)16-11-9-15(10-12-16)19(23)21-14-18-8-5-13-22(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSQPZUCHFPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
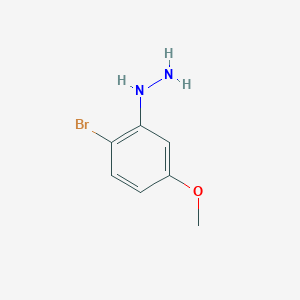
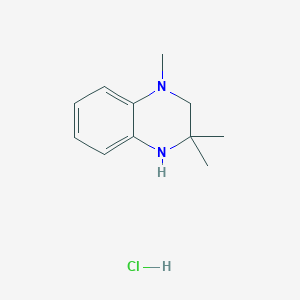
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)
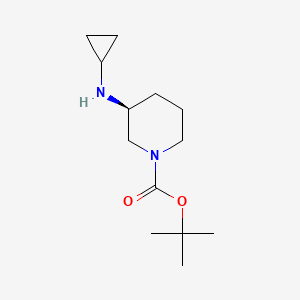


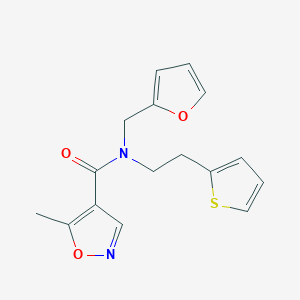

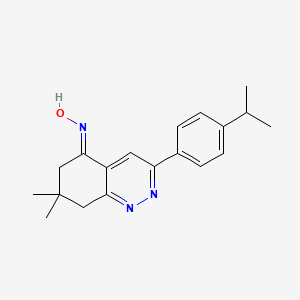
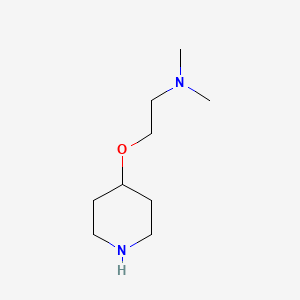
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2809392.png)
![7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809393.png)
